molecular formula C24H27N5O6S B11962801 4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate

4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate

Cat. No.: B11962801
M. Wt: 513.6 g/mol
InChI Key: HMLCDERWYIYSBS-DHRITJCHSA-N
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Description

4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of methoxy and ethyl groups further enhances its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate involves multiple steps, including the formation of the triazole ring and subsequent functionalization. The general synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.

    Functionalization: The triazole ring is then functionalized with methoxy, ethyl, and other groups through various chemical reactions, such as alkylation and acylation.

    Final Assembly: The final compound is assembled by linking the functionalized triazole ring with the dimethoxyphenyl acetate moiety through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole: Shares the triazole ring structure but lacks the additional functional groups.

    2,6-dimethoxyphenyl acetate: Contains the dimethoxyphenyl acetate moiety but lacks the triazole ring.

Uniqueness

4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate is unique due to its combination of the triazole ring with methoxy, ethyl, and dimethoxyphenyl acetate groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H27N5O6S

Molecular Weight

513.6 g/mol

IUPAC Name

[4-[(E)-[[2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C24H27N5O6S/c1-6-29-23(17-7-9-18(32-3)10-8-17)27-28-24(29)36-14-21(31)26-25-13-16-11-19(33-4)22(35-15(2)30)20(12-16)34-5/h7-13H,6,14H2,1-5H3,(H,26,31)/b25-13+

InChI Key

HMLCDERWYIYSBS-DHRITJCHSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC(=O)C)OC)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC(=O)C)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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